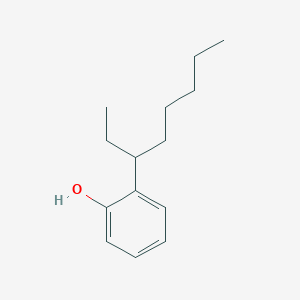

o-(1-Ethylhexyl)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-octan-3-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-3-5-6-9-12(4-2)13-10-7-8-11-14(13)15/h7-8,10-12,15H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQRXJLVMAWCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938461 | |

| Record name | 2-(Octan-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17404-44-3 | |

| Record name | 2-(1-Ethylhexyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17404-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(1-Ethylhexyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017404443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Octan-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1-ethylhexyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to o-(1-Ethylhexyl)phenol: A Key Precursor in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-(1-Ethylhexyl)phenol, also systematically named 2-(1-ethylhexyl)phenol, is an organic compound that, while not extensively documented as a standalone substance with a dedicated CAS number, holds significant importance as a synthetic intermediate. Its primary relevance in the scientific and industrial landscape is as a precursor in the synthesis of more complex molecules, most notably in the production of broad-spectrum UV filters used in sunscreens and other cosmetic products. This guide provides a comprehensive overview of this compound, focusing on its synthesis, its role as a key building block, and the analytical methods pertinent to its detection and characterization, often within the context of its derivatives.

Chemical Identification and Physicochemical Properties

Due to the limited availability of data for this compound as an isolated compound, its physicochemical properties are largely inferred from structurally related alkylphenols. Alkylphenols are a family of organic compounds derived from the alkylation of phenols and are primarily used as intermediates in the manufacturing of various industrial products.[1][2]

Table 1: Predicted and Inferred Physicochemical Properties of this compound

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₁₄H₂₂O | Calculated |

| Molecular Weight | 206.33 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar alkylphenols |

| Solubility | Insoluble in water; soluble in organic solvents | Inferred from octylphenol and other alkylphenols[3] |

| Boiling Point | Estimated to be in the range of 280-300 °C | Inferred from related alkylphenols[4] |

| CAS Number | Not assigned | - |

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for the alkylation of phenols. The most common and industrially relevant method is the Friedel-Crafts alkylation of phenol with an appropriate alkene, in this case, 1-octene.[2][5]

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkylating agent in the presence of a Lewis acid catalyst.[6] For the synthesis of this compound, phenol is reacted with 1-octene.

Reaction Scheme:

Figure 1: General scheme for the Friedel-Crafts alkylation of phenol to produce this compound.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Alkylation

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with phenol and a suitable solvent (e.g., nitrobenzene).

-

Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is slowly added to the flask while stirring. The lone pair of electrons on the oxygen atom of phenol can coordinate with the Lewis acid, which can reduce the reaction's efficiency.[7]

-

Alkylation: 1-Octene is added dropwise from the dropping funnel to the reaction mixture at a controlled temperature. The reaction is typically exothermic.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled and quenched by pouring it onto a mixture of ice and hydrochloric acid. The organic layer is then separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound.

Role as a Synthetic Precursor: The Case of Bemotrizinol

The primary utility of this compound is as a precursor in the synthesis of larger, more functionalized molecules. A prominent example is Bemotrizinol (CAS No. 187393-00-6), a highly effective broad-spectrum UV filter.[8][9]

Synthesis of Bemotrizinol

The synthesis of Bemotrizinol involves a multi-step process where an ethylhexyloxyphenol moiety is coupled with a triazine core.[10][11]

Figure 2: Simplified workflow for the synthesis of Bemotrizinol from this compound.

Experimental Protocol: Synthesis of Bemotrizinol

-

Intermediate Formation: In a typical synthesis, 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine is prepared first.[10]

-

Alkylation: This intermediate is then reacted with an alkylating agent such as 3-(bromomethyl)heptane (an isomer of 1-bromooctane) in the presence of a base (e.g., potassium carbonate) in a suitable solvent like N,N-dimethylformamide (DMF).[10] This step introduces the ethylhexyl groups onto the phenol moieties.

-

Reaction Conditions: The reaction mixture is heated to around 100°C and stirred until the reaction is complete, as monitored by TLC.[10]

-

Purification: The final product, Bemotrizinol, is isolated through extraction and purified by recrystallization or column chromatography.[10]

Analytical Methods

The analysis of this compound, and alkylphenols in general, is crucial for quality control in industrial processes and for monitoring their presence in environmental samples.[12][13]

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for the analysis of alkylphenols.[12]

-

HPLC: Often coupled with fluorescence or mass spectrometry (MS) detection, HPLC is used for the determination of alkylphenols in various matrices, including cosmetic products.[14]

-

GC-MS: Gas chromatography-mass spectrometry is a powerful tool for the separation and identification of different isomers of alkylphenols.[15]

Table 2: Analytical Methods for Alkylphenols

| Technique | Detector | Application | Reference |

| HPLC | Fluorescence, UV, MS | Quantification in cosmetic and environmental samples | [14] |

| GC-MS | Mass Spectrometry | Isomer-specific analysis, impurity profiling | [15] |

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of this compound and its derivatives.

-

Infrared (IR) Spectroscopy: The IR spectrum of an alkylphenol would show a characteristic broad absorption for the hydroxyl (-OH) group around 3300-3600 cm⁻¹ and C-H stretching vibrations for the alkyl chain.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons would appear in the 6.5-7.5 ppm region, the phenolic -OH proton as a broad singlet, and the protons of the ethylhexyl group in the upfield region (0.8-2.5 ppm).[16][18]

-

¹³C NMR: The carbon attached to the hydroxyl group would resonate in the 150-160 ppm range, while the carbons of the alkyl chain would appear at higher field strengths.[16]

-

Safety and Toxicology

There is limited specific toxicological data available for this compound. However, data from related alkylphenols, such as octylphenol, can provide an indication of potential hazards. Some alkylphenols are known to be endocrine disruptors and can have adverse effects on aquatic life.[19][20][21]

Inferred Safety Profile:

-

Skin and Eye Irritation: Likely to be irritating to the skin and eyes, similar to other phenols.[20]

-

Toxicity: May be harmful if swallowed or in contact with skin.[19]

-

Environmental Hazards: Alkylphenols are generally considered toxic to aquatic organisms.[20][22]

For handling this compound in a laboratory setting, standard safety precautions for irritant and potentially toxic chemicals should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area.[3]

Conclusion

This compound is a valuable, albeit not widely documented, chemical intermediate. Its significance lies in its role as a key building block for the synthesis of high-performance UV filters like Bemotrizinol, which are crucial components in modern sun care products. Understanding the synthesis, properties, and analytical methods associated with this compound is therefore of great importance for researchers and professionals in the fields of organic synthesis, cosmetic science, and drug development. Further research into the specific properties and toxicology of this compound would be beneficial for a more complete understanding of its profile.

References

- Padrón, M. E. T., et al. (2017). Trends in analytical methodologies for the determination of alkylphenols and bisphenol A in water samples. TrAC Trends in Analytical Chemistry, 90, 1-16.

- Ballesteros-Gómez, A., & Rubio, S. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. Analytica Chimica Acta, 1025, 1-17.

- Flinn Scientific. (2019).

- EP0061015A1 - Process for the preparation of a 2-alkylphenol - Google P

- Merck Millipore. (n.d.). Analysis of Alkylphenols Using New Internal Standards.

- US2831898A - Phenol alkylation process - Google P

- Santa Cruz Biotechnology. (n.d.).

- SASOL. (2019).

- NICNAS. (2018). Octylphenols: Human health tier II assessment.

- SI Group. (2009). para-tertiary-octylphenol (cas # 140-66-9)

- Di Corcia, A., et al. (2000). Determination of alkylphenols and alkylphenol mono- and diethoxylates in environmental samples by high-performance liquid chromatography. Analytical Chemistry, 72(14), 3329-3335.

- BenchChem. (2023). Application Note: Quantitative Analysis of Alkylphenols in Aqueous Samples Using Solid Phase Extraction (SPE) and Isotope Dilution with 4-Pentylphenol-d5.

- ResearchGate. (n.d.).

- Thorat, D., et al. (2023). The Synthesis and Characterization of Bemotrizinol Impurities. Orbital: The Electronic Journal of Chemistry, 15(4), 223-229.

- Grokipedia. (n.d.). Alkylphenol.

- WUR eDepot. (n.d.). Chemical study on alkylphenols.

- Thorat, D., et al. (2023). The Synthesis and Characterization of Bemotrizinol Impurities.

- Wikipedia. (n.d.). Alkylphenol.

- J&K Scientific LLC. (2023).

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- LibreTexts. (2022). 17.11 Spectroscopy of Alcohols and Phenols.

- ChemicalBook. (n.d.). 2-Allylphenol(1745-81-9) 1H NMR spectrum.

- ACS Publications. (n.d.). Physical Properties of Alkylated Phenols. Industrial & Engineering Chemistry.

- Thorat, D., et al. (2023). Synthesis and Characterization of Bemotrizinol Impurities. Orbital: The Electronic Journal of Chemistry.

- Chemistry Stack Exchange. (2015). Friedel-Crafts reaction of phenol.

- Student Doctor Network Forums. (2014).

- US2193760A - Method for manufacturing alkyl phenols - Google P

- Ataman Kimya. (n.d.). BIS-ETHYLHEXYLOXYPHENOL METHOXYPHENYL TRIAZINE.

- Wikipedia. (n.d.). Bemotrizinol.

- PubChem. (n.d.). Bemotrizinol.

- ChemicalBook. (n.d.). Phenol, 2-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl-5-3-(2-ethylhexyl)oxy-2-hydroxypropoxy-.

- Introduction of Alkyl Phenol Production Process. (n.d.).

- Survey of alkylphenols and alkylphenol ethoxyl

- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.

- Echemi. (n.d.). 2,2'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis{5-[(2-ethylhexyl)oxy]phenol}.

- INCIDecoder. (n.d.). Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (Explained + Products).

- OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols.

- Sigma-Aldrich. (n.d.). Analysis of Alkylphenols Using New Internal Standards.

- SpecialChem. (2023). Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine: INCI.

- Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine - Descrizione. (n.d.).

- UL Prospector. (n.d.). Tinosorb® S by BASF Personal Care.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Alkylphenol - Wikipedia [en.wikipedia.org]

- 3. archpdfs.lps.org [archpdfs.lps.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Bemotrizinol - Wikipedia [en.wikipedia.org]

- 9. Bemotrizinol | C38H49N3O5 | CID 135487856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bemotrizinol synthesis - chemicalbook [chemicalbook.com]

- 11. Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine - Descrizione [tiiips.com]

- 12. library.dphen1.com [library.dphen1.com]

- 13. Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Analysis of Alkylphenols Using New Internal Standards [merckmillipore.com]

- 16. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 22. chempak.net [chempak.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of o-(1-Ethylhexyl)phenol

Introduction: The Structural Elucidation of an Industrially Significant Alkylphenol

Ortho-(1-Ethylhexyl)phenol is a member of the broader class of alkylphenols, compounds that find extensive application as precursors in the synthesis of antioxidants, surfactants, and polymer additives[1]. The precise substitution pattern on the phenolic ring and the structure of the alkyl chain are critical determinants of the molecule's chemical and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of such molecules. This guide provides a detailed technical analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound, offering field-proven insights into spectral interpretation for researchers, scientists, and professionals in drug development and material science.

The structural characterization by NMR is predicated on the principle that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at frequencies characteristic of their chemical environment[2][3]. This guide will delve into the causality behind the observed chemical shifts, coupling constants, and multiplicities, providing a robust framework for the interpretation of the NMR data for this and structurally related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the chemically non-equivalent protons in the molecule. The analysis is grounded in the fundamental principles of chemical shielding, spin-spin coupling, and the electronic effects of the hydroxyl and alkyl substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Peak Assignments for this compound

| Peak | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~ 0.85 | Triplet | 3H | -CH₃ (Terminal) | The terminal methyl group of the hexyl chain is in a typical aliphatic environment, expected to resonate at a low chemical shift. It is split into a triplet by the adjacent methylene group. |

| b | ~ 0.88 | Triplet | 3H | -CH₂CH₃ | The methyl group of the ethyl moiety is also in an aliphatic environment, with a chemical shift similar to the other terminal methyl. It is split into a triplet by the adjacent methylene group. |

| c | ~ 1.2-1.4 | Multiplet | 8H | -(CH₂)₄- | The four methylene groups in the middle of the hexyl chain are chemically similar and their signals will overlap, resulting in a complex multiplet in the aliphatic region. |

| d | ~ 1.5-1.7 | Multiplet | 2H | -CH₂ CH(CH₂)₄CH₃ | This methylene group of the ethyl moiety is adjacent to the chiral center and will exhibit a more complex splitting pattern, appearing as a multiplet. |

| e | ~ 3.2 | Multiplet | 1H | Ar-CH - | This methine proton is directly attached to the aromatic ring and is deshielded, shifting it downfield. It will be a multiplet due to coupling with the adjacent methylene and methyl protons. |

| f | ~ 4.5-5.5 | Singlet (broad) | 1H | -OH | The phenolic hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. It typically appears as a singlet due to rapid proton exchange[4][5][6]. |

| g | ~ 6.7-7.2 | Multiplet | 4H | Aromatic Protons | The protons on the aromatic ring will appear in this region. The ortho and para protons are generally shielded relative to the meta protons due to the electron-donating effect of the hydroxyl group[7][8]. |

Visualizing the Proton Environments

To clarify the assignment of proton signals, the following diagram illustrates the distinct proton environments in this compound.

Caption: Molecular structure of this compound with proton environments labeled.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the number of chemically distinct carbon atoms and their electronic environments. Due to the molecule's asymmetry, all 14 carbon atoms are expected to be chemically non-equivalent, resulting in 14 distinct signals.

Table 2: Predicted ¹³C NMR Peak Assignments for this compound

| Peak | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~ 14.1 | -CH₃ (Terminal) | The terminal methyl carbons of the alkyl chains are the most shielded, appearing at the lowest chemical shifts. |

| 2 | ~ 14.2 | -CH₂CH₃ | Similar to the other terminal methyl, its chemical shift is in the aliphatic region. |

| 3 | ~ 22.9 | -C H₂CH₃ | The methylene carbon adjacent to the terminal methyl group. |

| 4 | ~ 26-32 | -(CH₂)₄- | The methylene carbons of the hexyl chain will have overlapping signals in this region of the spectrum[9]. |

| 5 | ~ 35-40 | Ar-C H- | The methine carbon directly attached to the aromatic ring is deshielded compared to other aliphatic carbons. |

| 6 | ~ 115-120 | Aromatic CH | The aromatic carbons ortho and para to the hydroxyl group are shielded due to its electron-donating nature[10]. |

| 7 | ~ 125-130 | Aromatic CH | The aromatic carbons meta to the hydroxyl group and the carbon bearing the alkyl substituent will appear in this range. |

| 8 | ~ 150-155 | C-OH (ipso) | The ipso-carbon, directly bonded to the electronegative oxygen atom, is significantly deshielded and appears at a much higher chemical shift[10][11]. |

Visualizing the Carbon Environments

The following diagram illustrates the distinct carbon environments in this compound, corresponding to the predicted ¹³C NMR signals.

Caption: Molecular structure of this compound with carbon environments labeled.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following represents a standardized, field-proven protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for alkylphenols.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules[7][10].

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm)[7][10].

2. ¹H NMR Acquisition:

-

The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

A standard single-pulse experiment is typically sufficient.

-

Key acquisition parameters to consider:

-

Spectral Width: Approximately 16 ppm to encompass all expected proton signals.

-

Acquisition Time: 2-4 seconds for good resolution.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans: 16-64 scans are usually adequate for a sample of this concentration.

-

3. ¹³C NMR Acquisition:

-

¹³C NMR experiments require a greater number of scans due to the low natural abundance of the ¹³C isotope (1.1%).

-

A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Key acquisition parameters:

-

Spectral Width: Approximately 250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Trustworthiness and Self-Validation

The interpretations presented in this guide are built upon a self-validating system. The predicted chemical shifts are consistent with established ranges for similar functional groups and molecular fragments[12][13]. The multiplicities follow the n+1 rule for spin-spin coupling, and the integration values in the ¹H NMR spectrum will correspond to the number of protons in each unique environment. Any significant deviation from these predictions in an experimental spectrum would warrant further investigation into the sample's purity or structural integrity. For definitive confirmation of the hydroxyl proton, a D₂O exchange experiment can be performed, which will result in the disappearance of the -OH signal from the ¹H NMR spectrum[4][5].

Conclusion

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. By understanding the underlying principles of NMR spectroscopy and the influence of molecular structure on spectral parameters, researchers can confidently interpret the NMR data for this and other alkylphenols. The detailed protocols and interpretations herein serve as a valuable resource for the structural characterization of these industrially important compounds.

References

- Campbell, C. B.; Onopchenko, A.; Young, D. C. Ind. Eng. Chem. Res.1990, 29, 642-647.

- Dietrich, M. W.; Nash, J. S.; Keller, R. E. Anal. Chem.1966, 38, 1479-1484.

- Fujisawa, T.; Tsuchihashi, G. Bull. Chem. Soc. Jpn.1970, 43, 3615-3617.

-

Smith, W. B. Magn. Reson. Chem.1976 , 8, 199-202. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

Homework.Study.com. The 1H NMR spectrum of phenol (C6H5OH) shows three absorptions in the aromatic region: 6.70 (2 ortho H's), 7.14 (2 meta H's), and 6.80 (1 para H) ppm. Explain why the ortho and para absorptions occur at lower chemical shift than the meta absorption.[Link]

-

ResearchGate. 13 C NMR Chemical shifts of compounds 1-12. [Link]

- Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem.1997, 62, 7512-7515.

-

Royal Society of Chemistry. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. [Link]

-

LibreTexts. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0038602). [Link]

-

Abraham, R. J.; Mobli, M. Magn. Reson. Chem.2007 , 45, 865-871. [Link]

-

Royal Society of Chemistry. Contents. [Link]

-

LON-CAPA OCHem. Nuclear Magnetic Resonance. [Link]

-

ResearchGate. 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

UCLA. NMR Chart. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

ResearchGate. Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. [Link]

-

ResearchGate. 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants | Request PDF. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

ATB. 2-Methylphenol | C7H8O | MD Topology | NMR | X-Ray. [Link]

Sources

- 1. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. homework.study.com [homework.study.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. scispace.com [scispace.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. compoundchem.com [compoundchem.com]

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of o-(1-Ethylhexyl)phenol

Abstract

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of o-(1-Ethylhexyl)phenol. Designed for researchers, analytical chemists, and drug development professionals, this document elucidates the core fragmentation mechanisms, including benzylic cleavage and McLafferty-type rearrangements, which are critical for the structural identification of this and related alkylphenolic compounds. By explaining the causality behind the observed fragment ions, this guide serves as a practical reference for interpreting mass spectra, developing robust analytical methods, and ensuring confident compound identification in complex matrices.

Introduction: The Analytical Challenge of Alkylphenols

This compound is a member of the broader class of alkylphenols, compounds that see wide use as antioxidants, surfactants, and polymer additives. Their presence in environmental, biological, and pharmaceutical samples necessitates reliable and precise analytical methods for their identification and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice for this purpose, offering high-resolution separation and definitive structural information.[1]

The cornerstone of GC-MS analysis is the interpretation of the mass spectrum. Under electron ionization (EI), an organic molecule fragments in a predictable and reproducible manner, creating a unique "fingerprint" of fragment ions. Understanding the mechanistic origins of this fingerprint is not merely an academic exercise; it is fundamental to distinguishing between isomers and confidently identifying unknowns. This guide will deconstruct the fragmentation of this compound, moving beyond simple spectral matching to a foundational understanding of the underlying ion chemistry.

Experimental Framework: A Validated GC-MS Protocol

To reliably generate and interpret the mass spectrum of this compound, a robust and well-defined analytical method is paramount. The following protocol outlines a standard approach for the analysis of alkylphenols.

Instrumentation

A typical system for this analysis would be a high-performance gas chromatograph equipped with a capillary column, coupled to a single quadrupole or ion trap mass spectrometer.

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for resolving alkylphenol isomers.

Step-by-Step Experimental Protocol

-

Sample Preparation: Dissolve a 1 mg/mL stock solution of this compound in a high-purity solvent like dichloromethane or hexane. Prepare a working standard at approximately 10 µg/mL.

-

Injection: Inject 1 µL of the working standard into the GC inlet using a splitless injection mode to maximize sensitivity.

-

Inlet Temperature: 280°C

-

-

Chromatographic Separation: Employ a temperature program to ensure adequate separation from solvent peaks and any potential impurities.

-

Initial Oven Temperature: 80°C, hold for 1 minute.

-

Ramp: Increase temperature at 15°C/min to 300°C.

-

Final Hold: Hold at 300°C for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for generating reproducible library-searchable spectra)

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-450

-

The following diagram illustrates the logical flow of this analytical workflow.

Summary of Key Fragment Ions

The table below summarizes the primary ions observed in the EI mass spectrum of this compound, their proposed structures, and the fragmentation mechanism responsible for their formation.

| m/z | Proposed Ion Structure | Identity / Mechanism | Relative Abundance |

| 206 | [C₁₄H₂₂O]+• | Molecular Ion (M+•) | Low |

| 135 | [C₉H₁₁O]+ | Benzylic Cation | Base Peak (100%) |

| 108 | [C₇H₈O]+• | o-Cresol Radical Cation / McLafferty Rearrangement | High |

| 107 | [C₇H₇O]+ | Hydroxytropylium Ion (from loss of H• from m/z 108) | Moderate |

| 91 | [C₇H₇]+ | Tropylium Ion (further fragmentation) | Low to Moderate |

Conclusion: A Predictive Framework for Identification

The electron ionization mass spectrum of this compound is characterized by a distinct and predictable fragmentation pattern. The primary pathways are:

-

Dominant Benzylic Cleavage: Leading to the formation of a highly stable cation at m/z 135 , which typically serves as the base peak.

-

Significant McLafferty Rearrangement: Resulting in the elimination of 1-heptene and the formation of a characteristic radical cation at m/z 108 .

By understanding the causality behind these fragmentation mechanisms, analysts can move beyond simple library matching and interpret spectra with a higher degree of confidence. This mechanistic approach is invaluable for distinguishing between structural isomers, identifying novel related compounds, and ensuring the scientific integrity of analytical results in research, quality control, and drug development settings.

References

-

Mamyrbékova-Békro, J. A., Békro, Y. A., & Ehilé, E. E. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Journal of Mass Spectrometry, 47(4), 539-546. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). McLafferty Rearrangement. In Cambridge University Press. [Link]

-

Wikipedia. (n.d.). McLafferty rearrangement. [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. [Link]

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]

-

Jonsson, O., Olofsson, U., & Haglund, P. (2002). Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives. Journal of Chromatography A, 962(1-2), 139-147. [Link]

-

Bally, T., & Heilbronner, E. (1978). Spectroscopy of radical cations. The McLafferty rearrangement product in fragmentation of n-butylbenzene and 2-phenylethanol ions. Journal of the American Chemical Society, 100(12), 3732–3738. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. [Link]

-

Sparkman, O. D. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Alcohols and Phenols. [Link]

-

University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

-

G. de la Fuente, et al. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Rapid Communications in Mass Spectrometry, 13(24), 2480-2488. [Link]

-

Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. [Link]

-

Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link]

Sources

An In-Depth Technical Guide to the Solubility of o-(1-Ethylhexyl)phenol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of o-(1-Ethylhexyl)phenol, a crucial parameter for researchers, scientists, and professionals in drug development and chemical synthesis. This document moves beyond a simple listing of data to explain the underlying physicochemical principles that govern the solubility of this molecule. It offers a practical, field-proven methodology for solubility determination and discusses the implications for various applications.

Introduction: Understanding the Significance of Solubility

The solubility of a compound is a fundamental physical property that dictates its behavior in a liquid medium. For this compound, a molecule with both a polar hydroxyl group and a non-polar alkyl-substituted aromatic ring, its solubility profile is a key determinant of its utility in a range of applications. In pharmaceutical development, solubility directly impacts bioavailability and formulation strategies. In chemical synthesis, it is critical for reaction kinetics, purification, and product yield. Therefore, a thorough understanding of its solubility in various organic solvents is paramount for effective process development and application.

Molecular Structure and its Influence on Solubility

The solubility of this compound is a direct consequence of its molecular architecture. The molecule can be deconstructed into two key functional regions that dictate its interactions with different solvents:

-

The Polar Phenolic Group (-OH attached to a benzene ring): The hydroxyl group is capable of forming strong hydrogen bonds with polar and protic solvents. This region of the molecule is hydrophilic. Phenols are generally more acidic than aliphatic alcohols, which can further influence their interactions in solution.[1]

-

The Non-Polar 1-Ethylhexyl Group and Aromatic Ring: The eight-carbon, branched alkyl chain, along with the benzene ring, constitutes a significant non-polar, lipophilic portion of the molecule.[2] This part of the structure interacts favorably with non-polar solvents through van der Waals forces.

This dual nature—possessing both polar and non-polar characteristics—makes this compound an amphiphilic molecule. Its solubility in a given organic solvent is therefore a balance between the solvent's ability to interact with these two competing functionalities.

Caption: Molecular structure of this compound highlighting its polar and non-polar regions.

Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohols can act as both a hydrogen bond donor and acceptor, readily interacting with the phenolic -OH group of this compound. The alkyl chain of the solvent also has some affinity for the non-polar portion of the solute.[3] |

| Polar Aprotic | Acetone, Ethyl Acetate | High to Medium | These solvents can accept hydrogen bonds from the phenolic proton and have dipole-dipole interactions. Their non-polar regions can also solvate the ethylhexyl group. Phenol is miscible with acetone.[4] |

| Non-Polar Aromatic | Toluene, Benzene | High | The aromatic ring of the solvent interacts favorably with the benzene ring of this compound through pi-pi stacking. The non-polar nature of the solvent readily solvates the alkyl chain. Phenol is soluble in benzene.[4] |

| Non-Polar Aliphatic | Hexane, Heptane | Medium to Low | While the ethylhexyl group will be well-solvated, the highly polar phenolic group will have unfavorable interactions with the non-polar solvent, limiting overall solubility. |

| Ethers | Diethyl Ether | High | Ethers can act as hydrogen bond acceptors for the phenolic proton, and their overall low polarity allows for good solvation of the non-polar regions of the molecule.[3] |

Experimental Determination of Solubility: A Step-by-Step Protocol

For applications requiring precise solubility values, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][5][6]

Principle of the Shake-Flask Method

An excess amount of the solid solute (this compound) is added to the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured, which represents the solubility of the compound in that solvent at that temperature.

Detailed Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials or flasks. A general guideline is to add approximately 5-fold the estimated required amount to ensure saturation.[2]

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. For many applications, this is typically set to 25 °C or 37 °C.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.[7]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of any suspended particles, centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE). This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Theoretical Prediction of Solubility: The UNIFAC Model

In the absence of experimental data, computational models can provide an estimation of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method used to predict activity coefficients in non-ideal liquid mixtures.[8][9][10]

The solubility of a solid in a liquid can be predicted by considering the activity of the solute in the solution. The UNIFAC model calculates the activity coefficient based on the functional groups present in the solute and solvent molecules.[11] While a detailed explanation of the UNIFAC model is beyond the scope of this guide, it is important to note that its accuracy is dependent on the availability of well-defined group interaction parameters. For novel or complex molecules, these parameters may not be available, which can limit the predictive power of the model. For phenolic compounds, specific modifications to the UNIFAC model have been developed to improve accuracy.[12]

Practical Implications and Conclusion

The solubility of this compound in organic solvents is a critical parameter that influences its behavior in a multitude of scientific and industrial applications. Due to its amphiphilic nature, it is expected to be highly soluble in polar protic and aromatic solvents, with moderate to low solubility in non-polar aliphatic solvents.

For applications requiring precise solubility data, the shake-flask method provides a robust and reliable experimental approach. When experimental determination is not feasible, computational methods like the UNIFAC model can offer valuable estimations.

This guide provides both the theoretical framework and the practical tools necessary for researchers and professionals to understand, predict, and measure the solubility of this compound, enabling more informed decisions in formulation, synthesis, and process development.

References

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? [Link]

-

SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

PubMed. (1985, June). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. [Link]

-

Britannica. (2026, January 2). Phenol | Definition, Structure, Uses, & Facts. [Link]

-

National Institutes of Health. (2018, December 1). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. [Link]

-

Ruishuang Chem. (2025, December 26). What is the solubility of phenol in organic solvents? [Link]

-

Journal of Mining Institute. (2021). Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes. [Link]

-

The Italian Association of Chemical Engineering. (2019). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. [Link]

-

ResearchGate. (2025, August 7). MPP-UNIFAC, a predictive activity coefficient model for polyphenols. [Link]

-

Ataman Kimya. ETHYLHEXYL METHOXYCINNAMATE. [Link]

-

Ataman Kimya. 2-ETHYLHEXYL 4-METHOXYCINNAMATE. [Link]

-

PubChem. 2-Ethylhexanol. [Link]

-

Wikipedia. 2-Ethylhexanol. [Link]

-

PubChem. Octinoxate. [Link]

-

Ataman Kimya. 2-ethylhexyl sulfate. [Link]

-

SIELC Technologies. HPLC Method for Phenol - Acetone Production and Impurities. [Link]

-

CHIMIA. (2000). New UV Absorbers for Cosmetic Sunscreens A Breakthrough for the Photoprotection of Human Skin. [Link]

-

PubChem. Phenol. [Link]

-

Shanghai SIMP Biotechnology Co., Ltd. SIMPSSN BEMT. [Link]

-

ResearchGate. (2021, May). (2‐Ethylhexyl)sodium: A Hexane‐Soluble Reagent for Br/Na‐Exchanges and Directed Metalations in Continuous Flow. [Link]

-

Solubility of Things. 2-(2-ethylhexyloxy)ethanol. [Link]

Sources

- 1. chempoint.com [chempoint.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. quora.com [quora.com]

- 8. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aidic.it [aidic.it]

- 11. Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes | Vladimir G. Povarov | Journal of Mining Institute [pmi.spmi.ru]

- 12. researchgate.net [researchgate.net]

o-(1-Ethylhexyl)phenol structural characterization techniques

An In-Depth Technical Guide to the Structural Characterization of o-(1-Ethylhexyl)phenol

Introduction

This compound is an alkylphenol of significant interest in various industrial and research applications. As with any chemical entity, particularly those with potential biological activity or destined for use in regulated products, unambiguous structural confirmation is a critical prerequisite for further development and use. This guide provides a comprehensive overview of the core analytical techniques employed for the structural elucidation and characterization of this compound, tailored for researchers, scientists, and professionals in drug development and chemical analysis. The narrative emphasizes the synergistic interplay of spectroscopic and chromatographic methods to build a self-validating analytical workflow.

The Integrated Analytical Workflow

A robust characterization of this compound relies not on a single technique but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combination ensures a high degree of confidence in the final assignment. The typical workflow integrates chromatographic separation with spectroscopic identification.

A Senior Application Scientist's Guide to Bridging Theory and Experiment in Phenol Derivative Research

Executive Summary: Phenol derivatives are foundational scaffolds in drug discovery and material science, prized for their diverse bioactivities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] The journey from a promising chemical structure on a screen to a validated, effective compound is fraught with challenges, primarily the frequent disconnect between theoretical predictions and experimental outcomes. This guide provides researchers, scientists, and drug development professionals with an in-depth framework for navigating this gap. By synthesizing the "why" behind computational and experimental choices, we present a self-validating system to enhance the predictive power of theoretical models and streamline the experimental validation process, ultimately accelerating the development of novel therapeutics and materials.[1]

Introduction: The Phenolic Scaffold and the Theory-Experiment Divide

Phenol derivatives, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and synthetic chemistry.[3][4] Their applications are vast, ranging from pharmaceuticals like aspirin and antibiotics to industrial polymers.[3][4][5] The electronic properties of the phenolic hydroxyl group make these compounds potent antioxidants and versatile intermediates for chemical synthesis.[6][7]

The core challenge in their development lies in accurately predicting their real-world behavior. While computational chemistry offers powerful tools to forecast properties like acidity, antioxidant potential, and reactivity, these in silico models often diverge from laboratory measurements.[8][9] This guide dissects the sources of these discrepancies and provides a logical framework for their reconciliation, transforming the development process from one of trial-and-error into a targeted, predictive science.

Chapter 1: Theoretical Prediction of Phenolic Properties

Computational models serve as an indispensable initial screening tool, allowing for the high-throughput evaluation of virtual compounds and prioritizing synthetic efforts. The primary goal is to translate a molecule's structure into quantitative predictions of its chemical behavior.

The Engine of Prediction: Quantum Mechanics and QSAR

Density Functional Theory (DFT): A quantum mechanical method that has become a workhorse for chemists. DFT calculates the electron density of a molecule to determine its energy and, from there, a host of chemical properties.[8][10] It provides a robust balance between computational cost and accuracy, making it ideal for studying the nuanced electronic effects of substituents on the phenol ring.[11]

Quantitative Structure-Activity Relationship (QSAR): QSAR models take a different approach. They are statistical models that correlate variations in a molecule's structural or physicochemical descriptors (like lipophilicity or electronic parameters) with its biological activity.[12] While less mechanistically detailed than DFT, QSAR can be powerful for predicting the activity of large sets of congeners.[8][9]

Key Properties Predicted Theoretically

-

Acidity (pKa): The pKa is a measure of a phenol's willingness to donate its hydroxyl proton. Computational models estimate this by calculating the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment.

-

Antioxidant Activity: The primary antioxidant mechanisms of phenols involve donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET). DFT is used to calculate key parameters that predict a compound's efficacy in these roles:

-

Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond homolytically. A lower BDE suggests a better hydrogen atom donor and thus a more potent antioxidant via the HAT mechanism.[8][11]

-

Ionization Potential (IP): The energy required to remove an electron. A lower IP indicates a greater propensity to donate an electron, favoring the SET mechanism.

-

Proton Affinity (PA): The enthalpy change associated with proton removal from the phenol.[8][9]

-

-

Reactivity and Spectroscopic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap provides insight into a molecule's stability and reactivity.[10] Furthermore, computational methods can predict spectroscopic signatures like UV-Vis absorption maxima and NMR chemical shifts, aiding in structural confirmation.

Workflow for Theoretical Calculations

The following diagram outlines a typical DFT-based workflow for predicting the properties of a novel phenol derivative.

Caption: A standard workflow for DFT calculations of phenol derivatives.

Chapter 2: Experimental Determination of Phenolic Properties

Experimental validation is the ultimate arbiter of a theoretical model's success. The following protocols are standard, reliable methods for quantifying the key properties of phenol derivatives in the laboratory.

Key Properties Measured Experimentally

-

Acidity (pKa): Determined through potentiometric or spectrophotometric titration, which measures the change in pH or absorbance as a base is added to a solution of the phenol.

-

Antioxidant Activity: Assessed using various assays that measure the compound's ability to neutralize stable free radicals.[13]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the decrease in absorbance of the violet DPPH radical as it is scavenged by the antioxidant.[13][14]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this measures the quenching of the blue-green ABTS radical cation.[13]

-

Cyclic Voltammetry (CV): An electrochemical technique used to measure the oxidation potential of a compound, which correlates with its ability to donate an electron.[9]

-

-

Spectroscopic Characterization:

-

UV-Vis Spectroscopy: Identifies the wavelengths of maximum absorbance (λmax), which relates to the electronic structure of the molecule.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural elucidation by mapping the chemical environment of each proton and carbon atom.

-

Detailed Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a self-validating system for assessing antioxidant capacity.

Objective: To determine the concentration of a phenol derivative required to scavenge 50% of DPPH radicals (IC50 value).

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (Spectroscopic grade)

-

Phenol derivative (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader (spectrophotometer)

Procedure:

-

Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C. The solution should have an absorbance of ~1.0 at 517 nm.

-

Preparation of Test Compound and Control Solutions: Prepare a stock solution of the phenol derivative in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). Prepare a similar dilution series for the positive control.

-

Assay Protocol:

-

In a 96-well plate, add 100 µL of each dilution of the test compound or control to respective wells.

-

Add 100 µL of the DPPH solution to all wells.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

The final volume in each well is 200 µL.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Plot the % Scavenging against the concentration of the test compound.

-

Determine the IC50 value (the concentration that causes 50% scavenging) from the graph using linear regression.

-

Causality and Self-Validation: The use of a positive control (ascorbic acid) validates the assay's performance. A lower IC50 value indicates higher antioxidant activity. Comparing the IC50 of the test compound to the control provides a relative measure of potency.

Caption: Experimental workflow for the DPPH antioxidant assay.

Chapter 3: Bridging the Gap: A Comparative Analysis

The critical step is the direct comparison of theoretical predictions with experimental data. Discrepancies are not failures but opportunities for deeper insight.

Data Comparison

Table 1: Theoretical vs. Experimental pKa for Substituted Phenols

| Compound | Substituent | Theoretical pKa (DFT/SMD) | Experimental pKa | Δ (Theo - Exp) |

|---|---|---|---|---|

| Phenol | -H | 9.98 | 9.95 | +0.03 |

| 4-Nitrophenol | -NO₂ | 7.05 | 7.15 | -0.10 |

| 4-Methoxyphenol | -OCH₃ | 10.35 | 10.21 | +0.14 |

| 4-Chlorophenol | -Cl | 9.20 | 9.42 | -0.22 |

Note: Theoretical values are illustrative and depend on the specific computational model.

Table 2: Theoretical Antioxidant Parameters vs. Experimental DPPH Assay Results

| Compound | Theoretical BDE (kcal/mol) | Experimental IC50 (µM) | Correlation |

|---|---|---|---|

| Catechol | 78.5 | 15.2 | Strong |

| Resorcinol | 85.1 | 110.5 | Weak |

| Hydroquinone | 79.2 | 18.9 | Strong |

| Phenol | 86.5 | >500 | Weak |

Note: A lower BDE is predicted to correlate with a lower IC50 (higher activity).

Sources of Discrepancy

-

Solvent Effects: This is often the largest source of error. Implicit solvent models in DFT (like SMD or PCM) approximate the solvent as a continuous dielectric field. They can fail to capture specific, explicit hydrogen bonding interactions between the phenol and solvent molecules (e.g., water), which can significantly alter properties like pKa and BDE.[8]

-

Model Chemistry: The choice of DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G**) profoundly impacts the result.[11] There is no single "best" functional for all properties, and the chosen level of theory may be better suited for one property (like BDE) than another (like pKa).

-

Experimental Conditions: Factors like pH, temperature, solvent purity, and reaction time can influence experimental outcomes and may not be perfectly mirrored in the theoretical setup.

-

Complex Mechanisms: The DPPH assay, while standard, is a simplified model. The actual antioxidant mechanism in a biological system can be far more complex, potentially involving multiple pathways (e.g., HAT and SET-PT occurring simultaneously) that are difficult to model with a single parameter like BDE.[8][14] Sometimes, no linear correlation is found between BDE or PA values and biological activity.[8][9]

Logical Framework for Reconciliation

When theory and experiment diverge, a systematic approach is required.

Caption: A systematic process for reconciling theoretical and experimental data.

Chapter 4: Implications for Drug Development and Material Science

The true value of this integrated approach lies in its application to real-world challenges. Phenol derivatives are crucial in drug development, with many appearing on the World Health Organization's list of essential medicines.[4]

-

Accelerated Lead Optimization: By establishing a reliable, calibrated computational model for a specific class of phenol derivatives, researchers can screen virtual libraries of thousands of compounds. This in silico screening prioritizes the most promising candidates for synthesis and experimental testing, saving significant time and resources. Structure-activity relationship studies are key to optimizing the bioactivity and pharmacokinetic properties of these compounds.[1]

-

Mechanistic Insight: When a theoretical parameter (like BDE) fails to correlate with experimental activity, it strongly suggests that the assumed mechanism (e.g., HAT) is incomplete. This pushes researchers to investigate alternative pathways, leading to a deeper understanding of how the molecule functions at a biological level.

-

Designing for Developability: Properties beyond bioactivity, such as solubility and membrane permeability (often related to lipophilicity), can also be predicted.[8][9][12] By integrating these predictions, chemists can design molecules that are not only potent but also possess the drug-like properties necessary to become successful therapeutics.

-

Advanced Materials: In material science, properties like HOMO/LUMO levels directly relate to a material's electronic and optical behavior.[6] Calibrated theoretical models can guide the synthesis of novel phenolic polymers and metal-organic frameworks with tailored properties for applications in electronics and catalysis.[5][6]

Conclusion

The gap between theoretical prediction and experimental reality is not a barrier but a fundamental part of the scientific process. For researchers working with phenol derivatives, embracing this gap is essential. By using computational chemistry as a powerful hypothesis-generation engine and rigorous experimental protocols as the ultimate validation standard, we can create a synergistic workflow. This integrated approach, grounded in a deep understanding of the causality behind both theoretical models and experimental choices, will accelerate the discovery and development of the next generation of phenolic drugs and materials.

References

- Liptáková, D., et al. (2017). Theoretical study of a series of phenol derivatives: molecular properties vs. cytotoxicity. Nova Biotechnologica et Chimica.

-

ResearchGate. (2017). (PDF) Theoretical study of a series of phenol derivatives: molecular properties vs. cytotoxicity. Available at: [Link]

- Raj, R., & S, S. (2022). Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. RJPN.

-

Brinck, T., Haeberlein, M., & Jonsson, M. (1998). A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. Journal of the American Chemical Society. Available at: [Link]

-

IOSR Journal. (2025). Modelling of Parachor of Phenolic Derivatives by Computational Methods. Available at: [Link]

-

Javaid, F. (2021). Pharmaceutical applications of phenol and their derivatives. Slideshare. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Phenol Derivatives in Organic Chemistry and Material Science. Available at: [Link]

-

ResearchGate. (2023). (PDF) Phenol Derivatives and Their Bioactivities: A Comprehensive Review. Available at: [Link]

-

Rivas, F., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. Available at: [Link]

-

ResearchGate. (n.d.). General and Theoretical Aspects of Phenols. Available at: [Link]

-

Lee, Y. J., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. Available at: [Link]

-

National Institutes of Health. (n.d.). Phenol. PubChem. Available at: [Link]

-

Anouar, E., et al. (2009). New aspects of the antioxidant properties of phenolic acids: a combined theoretical and experimental approach. Physical Chemistry Chemical Physics. Available at: [Link]

-

Conner, A. H. (2002). Predicting the Reactivity of Phenolic Compounds with Formaldehyde Under Basic Conditions: An Ab Initio Study. Forest Products Laboratory. Available at: [Link]

-

Wiley Online Library. (n.d.). General and theoretical aspects of phenols. Available at: [Link]

-

Angeloni, S., et al. (2021). Polyphenols: From Theory to Practice. PMC. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol (CAS 108-95-2). Available at: [Link]

-

Galano, A., & Pérez-González, A. (2023). The Synergy between Glutathione and Phenols—Phenolic Antioxidants Repair Glutathione: Closing the Virtuous Circle—A Theoretical Insight. MDPI. Available at: [Link]

-

BYJU'S. (2020). Test for Phenolic Group. Available at: [Link]

-

Barros, L., et al. (2021). Phenolic compounds: current industrial applications, limitations and future challenges. Food & Function. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenolic compounds: current industrial applications, limitations and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical applications of phenol and their derivatives | PPTX [slideshare.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. catalogimages.wiley.com [catalogimages.wiley.com]

- 8. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 9. researchgate.net [researchgate.net]

- 10. rjpn.org [rjpn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. iosrjournals.org [iosrjournals.org]

- 13. Polyphenols: From Theory to Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New aspects of the antioxidant properties of phenolic acids: a combined theoretical and experimental approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

o-(1-Ethylhexyl)phenol molecular formula and weight

An In-Depth Technical Guide to o-(1-Ethylhexyl)phenol: Molecular Characteristics, Synthesis, and Applications

Introduction

This compound is an organic compound belonging to the broader class of alkylphenols. These compounds are characterized by a phenol ring substituted with an alkyl group. The nomenclature 'this compound' specifies the substitution pattern: an ethylhexyl group is attached to the phenol ring at the ortho (position 2) position. The term "1-Ethylhexyl" indicates a branched octyl substituent where an ethyl group is located on the first carbon of the hexyl chain that is attached to the phenol ring.

Based on its chemical structure, the molecular formula for this compound is deduced to be C₁₄H₂₂O .[1] This composition gives it a molecular weight of approximately 206.33 g/mol .[2] As with other alkylphenols, this compound is expected to be a viscous liquid or a low-melting solid with low solubility in water but good solubility in organic solvents.

This guide provides a comprehensive overview of the molecular characteristics, synthesis, analytical methodologies, and industrial relevance of this compound, drawing upon data from closely related and well-studied octylphenol isomers to provide a robust technical profile.

Physicochemical Properties

| Property | Deduced/Representative Value | Source |

| Molecular Formula | C₁₄H₂₂O | [2][3] |

| Molecular Weight | 206.33 g/mol | [2][3] |

| Appearance | White to light pink solid/flakes or viscous liquid | [4] |

| Boiling Point | ~280-302 °C | [4] |

| Melting Point | Varies with isomer (e.g., 44-45 °C for 4-n-octylphenol) | [4] |

| Density | ~0.96 g/cm³ | [4] |

| Water Solubility | Very low (e.g., ~5-19 mg/L for 4-tert-octylphenol) | [5][6] |

| Log Kow (Octanol-Water Partition Coefficient) | ~4.12 - 5.6 (indicative of high lipophilicity) | [3][6] |

Synthesis and Mechanism

The industrial production of ortho-alkylated phenols predominantly relies on the Friedel-Crafts alkylation of phenol with corresponding alkenes.[7] For this compound, this would involve the reaction of phenol with an isomer of octene. The choice of catalyst and reaction conditions is critical to favor ortho-alkylation over the thermodynamically more stable para-isomer.

Causality in Synthesis: Achieving Ortho-Selectivity

Traditional Friedel-Crafts alkylation using strong Lewis acids like aluminum chloride often results in a mixture of isomers.[7] However, higher ortho-selectivity can be achieved by employing catalysts that can coordinate with the hydroxyl group of the phenol. This coordination directs the alkylating agent to the adjacent ortho position. Rhenium-catalyzed ortho-alkylation is one such advanced method that provides high yields of the desired ortho-substituted product.[7]

Another strategy involves a dual catalytic system, for instance, using palladium on carbon (Pd/C) with scandium trifluoromethanesulfonate (Sc(OTf)₃), which can promote the regioselective synthesis of ortho-alkylated phenols.[8]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of ortho-alkylated phenols.

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. n-Octylphenol | C14H22O | CID 13700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. circabc.europa.eu [circabc.europa.eu]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. orgsyn.org [orgsyn.org]

- 8. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

HPLC analysis of alkylated phenol isomers

Application Note & Protocol

Title: High-Resolution Separation of Alkylated Phenol Isomers by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

The accurate quantification and separation of alkylated phenol isomers, such as cresols (methylphenols) and xylenols (dimethylphenols), represent a significant analytical challenge due to their structural similarity and nearly identical physicochemical properties.[1] This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method optimized for the baseline separation of critical phenol isomers. By leveraging a specialized stationary phase and meticulously controlled mobile phase conditions, this protocol provides the resolution and reliability required for quality control in pharmaceutical formulations, environmental monitoring, and industrial chemical analysis. We detail the causal factors behind method development choices, provide a step-by-step protocol, and present validation data to demonstrate the method's trustworthiness and performance.

Introduction: The Challenge of Isomer Separation

Alkylated phenols, particularly cresols, are widely used as intermediates in the chemical industry for synthesizing antioxidants and resins and as preservatives in many pharmaceutical products, such as insulin.[1] Their isomeric purity is a critical quality attribute, as different isomers can exhibit varying biological activities and toxicities. However, separating positional isomers like ortho-, meta-, and para-cresol is notoriously difficult using standard chromatographic techniques.

The primary challenge stems from their subtle structural differences, which result in very similar hydrophobicity and polarity. In reversed-phase HPLC, where separation is governed by hydrophobic interactions between the analyte and the stationary phase, these isomers often co-elute or exhibit poor resolution on conventional C18 columns.[1] Achieving adequate separation necessitates a strategic approach to enhance the subtle differences in their interaction with the chromatographic system. This is accomplished by carefully selecting a stationary phase that offers alternative separation mechanisms and by fine-tuning mobile phase parameters to maximize selectivity.

Method Development Strategy: Enhancing Selectivity

The core principle of this method is to augment the primary hydrophobic separation mechanism with secondary interactions that are more sensitive to the positional differences of the alkyl groups on the phenol ring.

-

Stationary Phase Selection: While a standard C18 (ODS) column can provide some separation, achieving baseline resolution, especially for the o- and m- cresol pair, is often inadequate.[1] This protocol utilizes a Phenyl-Hexyl stationary phase . The phenyl groups in this phase provide a unique selectivity for aromatic compounds through π-π stacking interactions.[1] These interactions are highly sensitive to the electron density distribution and steric accessibility of the analyte's aromatic ring, which differs between the ortho, meta, and para isomers.

-

Mobile Phase Optimization: The mobile phase composition directly controls retention and selectivity.

-

Organic Modifier: A mixture of methanol and water is employed. Methanol is chosen over acetonitrile as it can be more effective in leveraging the unique π-π selectivity of phenyl phases.[2]

-